molecular formula C10H9NO3 B034320 4-Methoxy-1H-indole-2-carboxylic acid CAS No. 103260-65-7

4-Methoxy-1H-indole-2-carboxylic acid

Cat. No. B034320
CAS RN: 103260-65-7
M. Wt: 191.18 g/mol
InChI Key: ZZAVIQXQBBOHBB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-2-carboxylic acid is a type of organic compound that belongs to the class of organooxygen compounds . Its molecular formula is C10H9NO3 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indole-2-carboxylic acid consists of a methoxy group (OCH3) attached to the 4th position of an indole ring, and a carboxylic acid group (COOH) attached to the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-1H-indole-2-carboxylic acid are not detailed in the searched resources, indole derivatives, in general, have been known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

4-Methoxy-1H-indole-2-carboxylic acid is a solid compound . Its molecular weight is 191.18 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-methoxyindole-2-carboxylic acid: is a significant precursor in the synthesis of various biologically active compounds. Its indole moiety is a prevalent structure found in natural products and pharmaceuticals, playing a crucial role in cell biology. Researchers have been exploring novel methods to synthesize indole derivatives due to their potential in treating cancer, microbial infections, and various disorders .

Neuroprotective Properties

This compound has shown potential neuroprotective properties, particularly in the context of stroke. Studies suggest that 4-methoxyindole-2-carboxylic acid can reduce ischemic area size, decrease oxidative stress, and enhance long-term potentiation (LTP), which is critical for learning and memory .

Pharmacological Applications

The polymorphism of 4-methoxyindole-2-carboxylic acid is of interest for pharmacological applications. Different polymorphs of a compound can have varied solubility, stability, and bioavailability, which are essential factors in drug design and development. The discovery of new polymorphs can lead to the development of better pharmaceutical formulations .

Organic Synthesis Methodology

In organic synthesis, 4-methoxyindole-2-carboxylic acid serves as a reactant for various reactions. For instance, it is used in demethylation reactions facilitated by ionic liquids under microwave irradiation. Such methodologies contribute to the advancement of green chemistry by providing more sustainable and environmentally friendly synthetic routes .

Development of Opioid Receptor Antagonists

The compound is utilized in the preparation of isoquinolinecarboxamides and their derivatives, which act as opioid receptor antagonists. These antagonists are crucial in the study of pain management and addiction treatment, offering insights into new therapeutic approaches .

Heterocyclic Chemistry Research

4-methoxyindole-2-carboxylic acid: is an important molecule in heterocyclic chemistry research. Its indole ring system is a key structure in many natural products and synthetic molecules, making it a valuable subject for studies in catalysis, organic methodology, and the synthesis of complex molecules .

Safety and Hazards

This compound is classified as a combustible solid . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAVIQXQBBOHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358640
Record name 4-Methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-indole-2-carboxylic acid

CAS RN

103260-65-7
Record name 4-Methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-1H-indole-2-carboxylic acid methyl ester (0.448 g, 2.18 mmol) in potassium hydroxide (0.612 g, 10.9 mmol) and EtOH (111 mL) was stirred at ambient temperature for about 16 h. The reaction mixture was concentrated in vacuo and the residue portioned between water (10 mL) and Et2O (10 mL). The aqueous portion was separated and acidified by the addition of 1N aqueous HCl, then extracted with Et2O (2×10 mL). The combined organic extracts were washed with brine (10 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 4-methoxy-1H-indole-2-carboxylic acid (0.371 g, 89%) as a white solid which was used in subsequent reactions without further purification. 1H NMR (d6 DMSO, 400 MHz) 12.84 (1H, s), 11.74 (1H, s), 7.15 (1H, t), 7.00-7.03 (2H, m), 6.52 (1H, d), and 3.87 (3H, s).
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The carboxylate (3a) (4 g, 19.49 mmol, 1 eq) obtained in (2-1) was added to aqueous solution of sodium hydroxide (2M, 98 mL, 0.20 mmol, 10 eq). The suspension was stirred and heated until the reaction mixture was uniform, and then refluxed for 30 minutes with heating. The mixture solution was acidified, and the resulting precipitate was extracted three times with ethyl acetate (100 mL). The extracts were combined, washed with water, dried over magnesium sulfate, and concentrated to give white solid of the title compound (4a) (3.71 g, yield 99%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 mL
Type
reactant
Reaction Step Two

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